FAS I Enzyme Inhibition Potency: 45-Fold Superior Ki Versus Pyrazinamide
In a direct head-to-head spectrophotometric assay measuring NADPH oxidation by purified Mycobacterium tuberculosis FAS I, 5-chloropyrazinamide (5-Cl-PZA) exhibited competitive inhibition with a Ki of 55–59 μM. Under identical experimental conditions, unsubstituted pyrazinamide (PZA) displayed a Ki of 2,567–2,627 μM, representing an approximately 45-fold difference in binding affinity [1]. This quantitative disparity demonstrates that the 5-chloro substitution dramatically enhances target engagement at the NADPH binding site of FAS I.
| Evidence Dimension | FAS I enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 55–59 μM |
| Comparator Or Baseline | Pyrazinamide (PZA): Ki = 2,567–2,627 μM |
| Quantified Difference | Approximately 45-fold lower Ki (higher affinity) for 5-Cl-PZA |
| Conditions | Spectrophotometric NADPH oxidation assay using purified recombinant M. tuberculosis FAS I expressed in M. smegmatis |
Why This Matters
The 45-fold enhancement in FAS I binding affinity provides a mechanistic basis for selecting 5-Cl-PZA over PZA when targeting FAS I-dependent pathways, particularly in biochemical and cellular assays requiring robust target engagement.
- [1] Ngo SC, Zimhony O, Chung WJ, Sayahi H, Jacobs WR Jr, Welch JT. Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs. Antimicrob Agents Chemother. 2007;51(7):2430-2435. doi: 10.1128/AAC.01458-06 View Source
